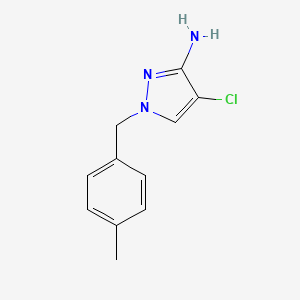

4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine

CAS No.: 956373-24-3

Cat. No.: VC6924485

Molecular Formula: C11H12ClN3

Molecular Weight: 221.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956373-24-3 |

|---|---|

| Molecular Formula | C11H12ClN3 |

| Molecular Weight | 221.69 |

| IUPAC Name | 4-chloro-1-[(4-methylphenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C11H12ClN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |

| Standard InChI Key | OHWILXXDWMPFKE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substitutions include:

-

4-Methylbenzyl group: A benzyl moiety with a methyl substituent at the para position, contributing to hydrophobic interactions in potential biological targets.

-

Chlorine atom: Positioned at the 4th carbon of the pyrazole ring, enhancing electrophilic reactivity.

-

Amino group: Located at the 3rd carbon, enabling hydrogen bonding and participation in acid-base reactions .

The IUPAC name, 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine, reflects these substituents systematically.

Synthesis and Characterization

Purification and Quality Control

MolCore reports a purity of ≥98% for this compound, achieved via column chromatography or recrystallization . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically used for quality assessment.

Physicochemical Properties

Comparison with Structural Analogues

The 4-methylbenzyl group in the target compound confers greater aromaticity compared to cyclohexyl or methyl analogues, potentially enhancing π-π stacking interactions in biological systems .

Future Research Directions

-

Synthetic Optimization: Developing scalable, high-yield routes with minimal byproducts.

-

Biological Screening: Evaluating antimicrobial, anticancer, and enzyme inhibitory activity.

-

Environmental Impact Studies: Assessing biodegradation and ecotoxicity for agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume